molecular formula C16H12N2O B2828934 N-(naphthalen-2-yl)pyridine-3-carboxamide CAS No. 75358-97-3

N-(naphthalen-2-yl)pyridine-3-carboxamide

Cat. No. B2828934
CAS RN: 75358-97-3
M. Wt: 248.285
InChI Key: RFJYHXJNDAQWSR-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)pyridine-3-carboxamide, also known as Napthylpyridine carboxamide (NPC), is a small molecule that has gained significant attention in the scientific community due to its unique properties. NPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Scientific Research Applications

Crystal Structure Analysis

In a study by Saeed et al. (2012), the asymmetric unit of a related compound, C16H13N2O+·NCS−·C16H12N2O, demonstrated interesting crystallographic properties. This compound, containing two N-(pyridin-4-yl)naphthalene-2-carboxamide molecules, showcased hydrogen bonding and π–π stacking interactions, indicating its potential use in crystallography and materials science (Saeed et al., 2012).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) described the synthesis of related naphthoquinone compounds, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, which exhibited selective coordination with Cu2+ ions. This suggests potential applications of N-(naphthalen-2-yl)pyridine-3-carboxamide in the development of chemosensors for detecting specific metal ions (Gosavi-Mirkute et al., 2017).

Reductive Cleavage in Organic Synthesis

Ragnarsson et al. (2001) explored aromatic and heteroaromatic N-benzyl carboxamides, similar in structure to this compound, for their reductive cleavage properties. This research suggests potential applications in organic synthesis, particularly in the regiospecific cleavage of C(O)-N bonds (Ragnarsson et al., 2001).

Luminescent Coordination Polymers

Das and Biradha (2018) demonstrated the use of a naphthalene-based diamide in forming luminescent coordination polymers for the detection of nitroaromatics and Fe(III) ions. This study highlights the potential for using this compound in similar applications, particularly in the development of sensitive and selective luminescent sensors (Das & Biradha, 2018).

Metal–Organic Frameworks

Zhang et al. (2014) synthesized a series of metal–organic frameworks using a similar pyridine–acylamide ligand. These findings indicate the utility of this compound in constructing metal–organic frameworks, which have a wide range of applications in catalysis, gas storage, and separation technologies (Zhang et al., 2014).

Fluorescence Emission in Metal Ion Detection

Jali et al. (2013) studied the fluorescence emission of related naphthalene derivatives in response to metal ions. This research suggests the potential use of this compound in developing fluorescent sensors for metal ion detection (Jali et al., 2013).

properties

IUPAC Name

N-naphthalen-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(14-6-3-9-17-11-14)18-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYHXJNDAQWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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